6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine
Description
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine is a nitrogen-containing fused heterocyclic compound characterized by a triazolo-pyrazine core with chlorine and methoxy substituents at positions 6 and 8, respectively. This scaffold is part of a broader class of [1,2,4]triazolo[1,5-A]pyrazines, which are structurally related to purines and have garnered attention for their diverse biological activities, including receptor antagonism, herbicidal, and antifungal properties . The chlorine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions, while the methoxy group contributes to solubility and steric effects .
Properties
IUPAC Name |
6-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-12-6-5-8-3-9-11(5)2-4(7)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVDNRTMWCBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN2C1=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Synthesis of 6-Chloro-8-Methoxypyrazine-2-Hydrazine :
-
Triazole Ring Formation :
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazine substitution | N₂H₄·H₂O, EtOH, 85°C | 78% | |
| Methoxy substitution | NaOMe, DMF, 120°C, 6 h | 65% | |
| Cyclization | HC(OEt)₃, PTSA, reflux | 82% |
Mechanistic Insight : Cyclization proceeds via imine formation, followed by acid-catalyzed dehydration to form the triazole ring.
Oxidative Cyclization Using Chloramine-T
This approach employs oxidative agents to facilitate ring closure.
Procedure:
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Methoxylation | CuI, MeOH, O₂, 100°C | 58% | |
| Oxidative cyclization | ClT, AcOH, 70°C, 4 h | 71% |
Advantage : Chloramine-T acts as both oxidant and chlorine source, simplifying the synthesis.
Cross-Dehydrogenative Coupling (CDC) with 1,3-Dicarbonyl Compounds
This method utilizes CDC to construct the triazole ring.
Procedure:
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| CDC reaction | AcOH, O₂, 130°C, 18 h | 74% | |
| Chlorination | PCl₅, CH₂Cl₂, 0°C | 68% |
Note : The CDC route avoids pre-functionalized pyrazines but requires stringent oxygen control.
Tele-Substitution on Halogenated Triazolopyrazines
Tele-substitution exploits the reactivity of distal halogen atoms.
Procedure:
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 63% | |
| Methoxy substitution | NaOMe, DMF, 100°C, 12 h | 57% |
Limitation : Low regioselectivity in bromination necessitates careful purification.
Solid-Phase Synthesis for High-Throughput Production
This method adapts solid-supported reagents for scalability.
Procedure:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds related to 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine. For instance, derivatives of triazolo-pyrazines have shown promising antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study demonstrated that a related compound exhibited potent antiproliferative activity against the MGC-803 gastric cancer cell line with an IC50 value of 0.96 μM. The mechanism involved inducing cell cycle arrest and apoptosis through mitochondrial pathways and upregulation of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic Bcl-2 proteins .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine | MGC-803 | 0.96 | Induces G0/G1 phase arrest; activates intrinsic/extrinsic apoptosis pathways |
Antimicrobial Properties
The heterocyclic structure of 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine makes it a candidate for antimicrobial applications. Compounds with similar triazole frameworks have been studied for their antibacterial effects.
Case Study: Antibacterial Activity
Research indicates that pyrazolo-triazine derivatives can effectively inhibit bacterial growth. The inhibition mechanism often involves targeting bacterial enzymes crucial for survival and replication. This highlights the potential of 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine in developing new antibacterial therapies .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine | Staphylococcus aureus | TBD | Inhibition of bacterial enzyme activity |
Neuroprotective Effects
Emerging research suggests that compounds similar to 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine may possess neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Study: Neuroprotective Mechanisms
Studies indicate that certain derivatives can modulate neuroinflammatory pathways and protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential therapeutic role for these compounds in neurodegenerative disorders .
Table 3: Neuroprotective Effects of Triazole Derivatives
| Compound | Disease Targeted | Effect Observed | Mechanism of Action |
|---|---|---|---|
| 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine | Alzheimer’s Disease | Reduction in neuronal apoptosis | Modulation of oxidative stress pathways |
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of c-Met and Pim-1 kinases by binding to their ATP-binding sites, thereby blocking their activity . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Triazolo[1,5-A]pyrazines vs. Triazolo[1,5-C]pyrimidines
- Core Differences: The [1,2,4]triazolo[1,5-A]pyrazine core differs from the [1,2,4]triazolo[1,5-C]pyrimidine core in the arrangement of nitrogen atoms. This positional isomerism significantly impacts biological activity. For example, triazolo[1,5-A]pyrazines exhibit improved adenosine A2A receptor antagonist activity compared to pyrimidine analogs due to enhanced binding affinity and selectivity .
- Synthetic Flexibility : Triazolo[1,5-A]pyrazines are synthesized via cyclization of pyrazine intermediates (e.g., using hydrazides or aryl aldehydes), while pyrimidine analogs often require multi-step substitutions .
Substituent Effects
- Chloro Derivatives :
- 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrazine (CAS 20914-72-1) is a key intermediate in herbicide synthesis. Its methyl group at position 2 enhances stability, while chlorine at position 6 enables further functionalization via SNAr .
- 8-Chloro-[1,2,4]triazolo[4,3-A]pyrazine undergoes efficient SNAr with amines in PEG400 at 120°C, achieving yields up to 99% .
- Methoxy Derivatives :
Antagonist Activity
- Adenosine A2A Receptor Antagonists: [1,2,4]Triazolo[1,5-A]pyrazines with chloro and aryl substituents (e.g., 6-bromo-N-(1H-pyrazol-4-yl) derivatives) show nanomolar affinity for A2A receptors, outperforming triazolopyrimidines in Parkinson’s disease models .
- Antifungal Agents : Tetrahydro-[1,2,4]triazolo[1,5-A]pyrazines linked to triazoles (e.g., 27aa ) exhibit broad-spectrum activity against Candida and Cryptococcus spp., with low hERG inhibition .
Herbicidal Activity
Table 1: Key Properties of Selected Triazolo-Pyrazine Derivatives
Key Research Findings
Receptor Selectivity : The [1,2,4]triazolo[1,5-A]pyrazine nucleus improves A2A receptor binding affinity by 10-fold compared to pyrimidine analogs, attributed to better steric compatibility with the receptor pocket .
Herbicide Design : Triazolo[1,5-A]pyrimidine sulfonamides achieve herbicidal activity at 50 g/ha, with electron-withdrawing groups (e.g., CF₃) enhancing ALS inhibition .
Antifungal Optimization : Compound 27aa demonstrates a 32-hour half-life in mice, highlighting the metabolic stability conferred by the triazolo-pyrazine core .
Biological Activity
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- IUPAC Name : 6-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine
- Molecular Formula : CHClNO
- Molecular Weight : 184.59 g/mol
- CAS Number : 2265209-23-0
- Purity : ≥95%
Biological Activity
The biological activity of 6-chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine has been investigated in various studies. Key findings include:
Antitumor Activity
Research indicates that derivatives of triazolo-pyrazine compounds often exhibit significant antitumor properties. For instance:
- A related compound demonstrated IC values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines .
- The mechanism of action typically involves apoptosis induction and cell cycle arrest, confirmed through assays such as Annexin V-FITC/PI staining and cell cycle analysis.
Enzyme Inhibition
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine has shown potential as an inhibitor of c-Met kinase:
- Inhibitory assays revealed that certain derivatives possess nanomolar inhibition capabilities against c-Met kinase .
- This kinase is implicated in various cancers; thus, the inhibition could lead to reduced tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazolo-pyrazines:
- Modifications at the 6 and 8 positions of the triazolo ring significantly impact the potency and selectivity for specific biological targets.
- For example, substituents that enhance lipophilicity or improve hydrogen bonding can increase binding affinity to target enzymes or receptors .
Case Study 1: Anticancer Efficacy
In a study focusing on a series of triazolo-pyrazine derivatives:
- Compound 22i , structurally similar to 6-chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine, was evaluated for its anticancer properties.
- Results indicated substantial cytotoxic effects on multiple cancer cell lines with IC values significantly lower than traditional chemotherapeutics .
Case Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of a closely related compound in animal models:
- The study demonstrated effective tumor reduction in xenograft models when treated with the compound over a specified duration.
- Observations included minimal side effects compared to standard chemotherapy regimens .
Summary Table of Biological Activities
| Activity Type | Compound Tested | IC Values (μM) | Target/Mechanism |
|---|---|---|---|
| Antitumor | Compound 22i | A549: 0.83 | Apoptosis induction |
| MCF-7: 0.15 | Cell cycle arrest | ||
| HeLa: 2.85 | |||
| Enzyme Inhibition | Various | c-Met: <50 | Kinase inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine?
- Methodological Answer : The compound is typically synthesized via functionalization of triazolo-pyrazine precursors. A common approach involves:
- Step 1 : Reacting amine-functionalized intermediates with N,N-dimethylformamide dimethyl acetal (DMFDMA) in chloroform under reflux to form enamine intermediates.
- Step 2 : Treating the intermediate with hydroxylamine hydrochloride and triethylamine in ethanol to introduce oxime groups.
- Step 3 : Cyclization using polyphosphoric acid (PPA) at elevated temperatures to form the fused triazolo-pyrazine core .
- Critical Note : Ensure anhydrous conditions during cyclization to avoid side reactions.
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Use a combination of:
- Elemental Analysis : Compare calculated vs. experimental values for C, H, and N (e.g., Anal. Calcd: C, 61.65%; H, 4.38%; N, 27.65%; Found: C, 61.78%; H, 4.12%; N, 27.45%) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+ calcd: 254.1042; found: 254.1039) .
- NMR Spectroscopy : Analyze 1H-NMR peaks (e.g., δ 7.29–7.42 ppm for aromatic protons) and cross-validate with predicted splitting patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during triazolo-pyrazine synthesis?
- Methodological Answer : Discrepancies (e.g., failed cyclization or unexpected byproducts) often arise from reagent purity or reaction conditions.
- Case Study : In attempts to form a third fused ring, no reaction occurred due to steric hindrance or insufficient activation of the N(5)=C(4) site. Solutions include:
- Using alternative cyclizing agents (e.g., acetic anhydride instead of PPA).
- Introducing electron-withdrawing groups to enhance reactivity at the target position .
- Troubleshooting Protocol : Perform kinetic studies (varying temperature/time) and monitor intermediates via TLC or in-situ IR.
Q. What strategies optimize the compound’s fluorescence properties for biomedical imaging?
- Methodological Answer : To enhance fluorescence (e.g., for use as probes):
- Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) at position 8 to increase quantum yields.
- Copper-Catalyzed Cyclization : Utilize tandem radical reactions with benzylidenemalononitriles to generate triazolo-pyridine carbonitriles with strong blue emission (Stokes shifts >100 nm) .
- Validation : Characterize photophysical properties using UV-Vis, fluorescence spectroscopy, and time-resolved decay assays.
Q. How to design antimicrobial activity assays for derivatives of this compound?
- Methodological Answer : Follow standardized protocols for microbial susceptibility testing:
- Strains : Use Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).
- Assay Conditions : Prepare Mueller–Hinton agar plates, apply compound dilutions (1–256 µg/mL), and incubate at 37°C for 18–24 hours.
- Controls : Include reference antibiotics (e.g., nitrofurantoin for bacteria, ketoconazole for fungi) to establish baseline activity .
- Data Interpretation : Calculate MIC (Minimum Inhibitory Concentration) values and compare with literature data for structurally similar compounds.
Methodological Considerations for Data Integrity
- Synthesis Reproducibility : Always report batch-specific details (e.g., solvent purity, reflux time) to mitigate variability. For example, discrepancies in melting points may arise from incomplete drying or polymorphic forms .
- Analytical Cross-Validation : Combine multiple techniques (e.g., HRMS + NMR) to confirm structural assignments, especially for regioisomers .
- Biological Assay Design : Use at least triplicate samples and statistical analysis (e.g., ANOVA) to validate activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
